molecular formula C15H10FN5S2 B1370581 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1089343-67-8

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1370581
CAS No.: 1089343-67-8
M. Wt: 343.4 g/mol
InChI Key: AZDVPPXYIJMMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole-3-thiol core substituted with a 3-aminothieno[2,3-b]pyridine moiety at position 5 and a 4-fluorophenyl group at position 2. Its molecular formula is C₁₇H₁₂FN₅S₂, with a molecular weight of 353.46 g/mol (CAS: 1114597-32-8) .

Properties

IUPAC Name

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN5S2/c16-8-3-5-9(6-4-8)21-13(19-20-15(21)22)12-11(17)10-2-1-7-18-14(10)23-12/h1-7H,17H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDVPPXYIJMMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2N)C3=NNC(=S)N3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound involves the reaction of 3-amino-thieno[2,3-b]pyridine derivatives with 4-fluorophenyl and triazole scaffolds. The process typically includes the formation of thiazole and triazole rings through cyclization reactions facilitated by various catalysts. The characterization of synthesized compounds is performed using techniques such as NMR and mass spectrometry to confirm their structures.

Antimicrobial Activity

Research indicates that compounds with a triazole core exhibit significant antimicrobial properties. For instance, derivatives of triazole-3-thiol have shown effectiveness against various fungal strains:

CompoundFungal StrainIC50 (µM)
5aAspergillus flavus10
5bAspergillus niger15
5cMucor species12
5dAspergillus fumigatus8

The presence of the thiol group enhances the interaction with microbial enzymes, increasing the compound's efficacy against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies reveal that it inhibits cell proliferation and induces apoptosis in cancer cells:

Cell LineIC50 (µM)
HCT-116 (Colon)6.2
T47D (Breast)27.3
A549 (Lung)43.4

The mechanism involves the disruption of critical signaling pathways associated with cell survival and proliferation .

The triazole moiety is known to interfere with the synthesis of nucleic acids in pathogens and cancer cells. It acts by inhibiting specific enzymes involved in these processes, leading to reduced growth and viability. Additionally, the thio group may enhance binding affinity to target proteins through thiol-disulfide exchange reactions.

Case Studies

  • Antifungal Study : A study on a series of triazole derivatives demonstrated that modifications at the thiol position significantly impacted antifungal activity. The presence of an aromatic group at this position improved solubility and bioavailability, crucial for effective therapeutic outcomes .
  • Anticancer Evaluation : In vitro studies on various cancer cell lines have shown that compounds similar to This compound exhibit potent antiproliferative effects. Notably, structural optimizations have led to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of triazole derivatives in antiviral applications. Specifically, compounds similar to 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol have been investigated for their ability to inhibit viral replication. For instance, research into triazole-based compounds has shown that they can disrupt the protein-protein interactions essential for the function of viral polymerases, thereby inhibiting influenza A virus activity .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. A series of triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. Notably, compounds derived from triazole scaffolds have shown selective cytotoxicity towards cancer cells while sparing normal cells . The mechanism of action is often linked to the inhibition of voltage-gated sodium channels and other cellular pathways critical for cancer cell survival .

Anticonvulsant Activity

Another significant application of triazole derivatives is in the field of neurology. Some studies suggest that these compounds exhibit anticonvulsant properties by modulating neuronal excitability through interactions with sodium channels . This opens avenues for developing new treatments for epilepsy and other seizure disorders.

Synthesis and Characterization

The synthesis of this compound involves several steps that include the reaction of various thioketones and hydrazines under controlled conditions to yield high-purity products . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObservations
AntiviralTriazole derivativesInhibition of influenza polymerase interactions
AnticancerTriazole-based hybridsCytotoxicity against melanoma and breast cancer cells
AnticonvulsantTriazole derivativesModulation of sodium channels

Notable Research Findings

  • Antiviral Mechanism : Studies indicate that triazole derivatives can effectively inhibit PA-PB1 heterodimerization in influenza viruses, leading to reduced viral replication rates .
  • Cytotoxicity Profiles : Research has shown that specific triazole compounds exhibit selective cytotoxicity against cancer cell lines while maintaining lower toxicity to normal cells, suggesting a promising therapeutic index for anticancer drug development .

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substitutions

Compound Name Substituents Key Features Biological Activity Reference
5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(o-tolyl)-4H-1,2,4-triazole-3-thiol o-Tolyl (2-methylphenyl) at position 4 Increased steric hindrance from methyl group; reduced polarity compared to 4-fluorophenyl Not reported
5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol 3,5-Dimethylphenyl at position 4 Enhanced hydrophobicity; potential for improved CNS penetration Studied for cytotoxicity (no specific data)
4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol Pyridin-2-yl at position 5; Schiff base linkage Schiff base formation may enable metal coordination; pyridine enhances hydrogen bonding Anticancer potential (in silico)

Key Observations :

  • Electron-Withdrawing Groups (e.g., 4-fluorophenyl) improve stability and modulate electronic properties compared to electron-donating groups (e.g., methyl) .
  • Schiff Base Derivatives (e.g., ) exhibit metal-binding capabilities, enabling applications in anticancer therapy via coordination complexes .

Bioactive Triazole-Thiol Derivatives with Heterocyclic Moieties

Compound Class Example Structure Biological Activity Reference
Pyrazole-Containing Triazoles 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Moderate antiradical activity (DPPH assay: ~40–60% scavenging at 100 μM)
Pyrrole-Containing Triazoles 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol Promising ADME profiles; molecular docking suggests kinase inhibition
Hydrazinyl Triazoles 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Potent MERS-CoV helicase inhibition (in silico)

Comparison with Target Compound :

  • The aminothienopyridine group in the target compound may offer superior π-π stacking interactions in biological targets compared to pyrazole or pyrrole derivatives .

Metal Complexes and Schiff Base Derivatives

Triazole-thiol ligands often form metal complexes with enhanced bioactivity:

  • Copper(II) Complexes of (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol: Exhibited 60–75% inhibition against MCF-7 and Hep-G2 cancer cells at 50 μM .
  • Zinc(II) Complexes of 4-((4-methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol: Moderate antimicrobial activity (MIC: 8–16 μg/mL) .

Implications for Target Compound :

  • The target compound’s free thiol and amine groups could facilitate metal coordination, though its activity as a standalone ligand vs. metal complex remains unexplored .

Physicochemical Data

Property Target Compound 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol 5-(2-Fluorophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
LogP ~3.1 (predicted) 2.8 2.5
Solubility Low (aqueous) Moderate in DMSO High in ethanol
Thermal Stability Stable up to 250°C Decomposes at 200°C Decomposes at 180°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.